

# tert-Amyl Hydroperoxide: A Technical Guide to its Toxicity and Hazards

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## Compound of Interest

Compound Name: *tert-Amyl hydroperoxide*

Cat. No.: *B034729*

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## Introduction

**Tert-amyl hydroperoxide** (TAHP) is an organic peroxide widely used as a polymerization initiator. Its high reactivity, while beneficial in industrial applications, also presents significant toxicological and safety concerns. This technical guide provides an in-depth overview of the toxicity and hazards associated with TAHP, intended to inform researchers, scientists, and drug development professionals on its safe handling, potential health effects, and the experimental basis for these conclusions.

## Toxicological Profile

The toxicity of **tert-amyl hydroperoxide** is primarily attributed to its ability to generate reactive free radicals, which can induce oxidative stress and damage cellular components. The following sections detail its effects across various toxicological endpoints.

## Acute Toxicity

TAHP exhibits toxicity through oral, dermal, and inhalation routes of exposure. It is classified as harmful if swallowed and toxic in contact with skin or if inhaled<sup>[1][2]</sup>.

Table 1: Acute Toxicity of **tert-Amyl Hydroperoxide**

Route	Species	Value	Classification	Reference(s)
Oral	Rat	LD50: 864 mg/kg	Harmful if swallowed (Category 4)	[1]
Dermal	-	-	Toxic in contact with skin (Category 3)	[1][2]
Inhalation	Rat	LC50: 1,510 mg/m <sup>3</sup> (4-hour exposure)	Toxic if inhaled (Category 3)	[3]

## Skin and Eye Irritation/Corrosion

TAHP is corrosive to the skin and causes serious eye damage[1][2][4]. Contact can result in severe skin burns and irreversible eye damage[5].

## Sensitization

There is evidence that **tert-amyl hydroperoxide** may cause an allergic skin reaction (skin sensitization)[1][2][4].

## Germ Cell Mutagenicity

TAHP is suspected of causing genetic defects and is classified as a Category 2 mutagen[1][2][4]. Its mutagenic potential is linked to the generation of reactive oxygen species that can damage DNA[6][7][8].

## Carcinogenicity

There is currently no available data on the carcinogenic potential of **tert-amyl hydroperoxide**[4].

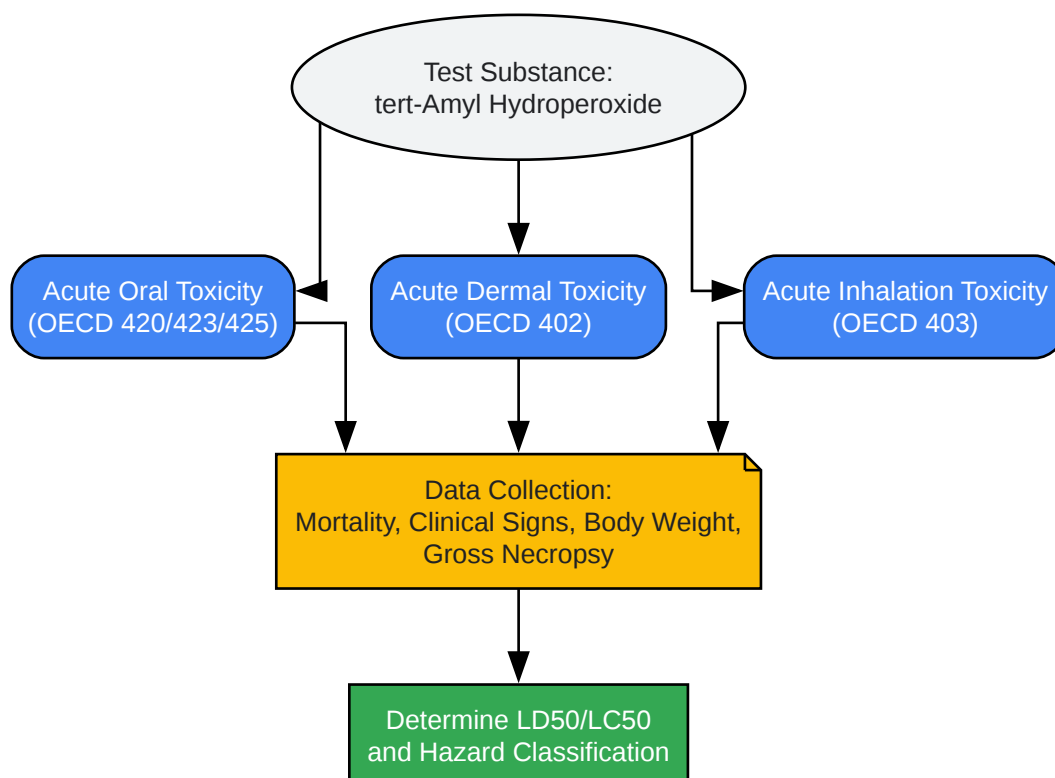
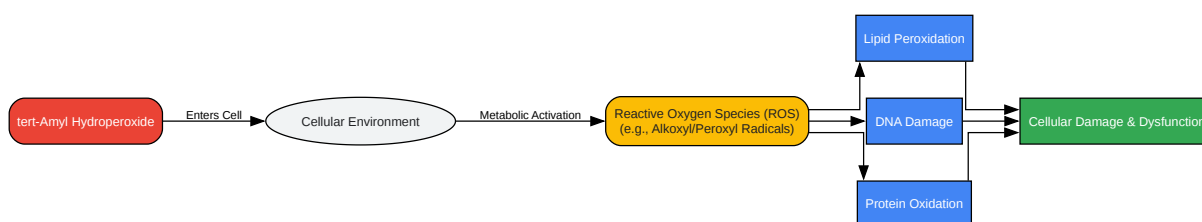
## Reproductive and Developmental Toxicity

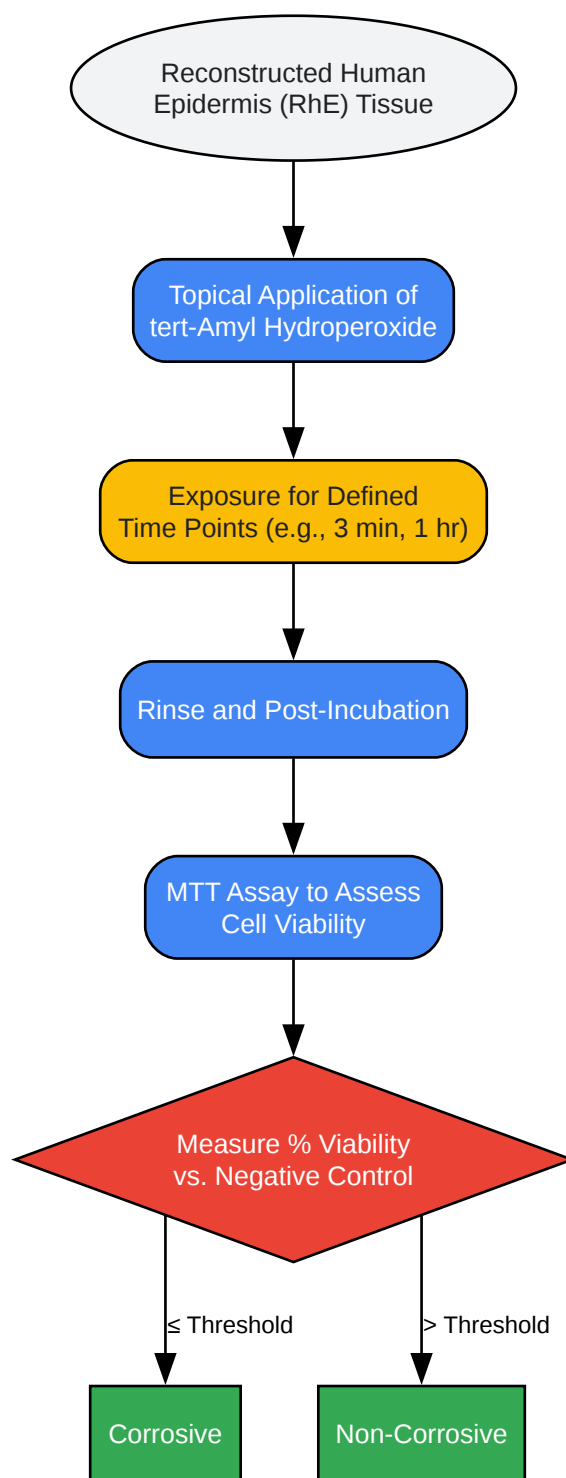
Available information suggests that **tert-amyl hydroperoxide** does not cause adverse effects on fertility or fetal development in laboratory animals[4]. However, specific No Observed

Adverse Effect Levels (NOAELs) for reproductive and developmental toxicity are not well-established in the public literature.

## Mechanism of Toxicity: Oxidative Stress Pathway

The primary mechanism of **tert-amyl hydroperoxide** toxicity involves the generation of free radicals, leading to oxidative stress within cells. This process can damage lipids, proteins, and DNA, ultimately leading to cell death and tissue damage.





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